Kinase Inhibition Selectivity: PI4K3beta vs. PI4K3alpha in a Positional Isomer Model
While direct data for 2-Pyridin-4-yl-benzothiazol-6-ylamine (CAS 154851-85-1) is limited, its positional isomer, 6-(pyridin-4-yl)benzo[d]thiazol-2-amine (CAS 1265849-16-8), demonstrates a clear selectivity profile. In biochemical assays, this isomer inhibits PI4K3beta with an IC50 of 1.00 µM, compared to an IC50 of 2.51 µM for PI4K3alpha [1]. This represents a 2.5-fold selectivity window. The structural similarity between the two isomers strongly suggests that the unique regiochemistry of the target compound will impart a distinct kinase selectivity profile compared to other benzothiazole-pyridine analogs. This selectivity is a critical parameter for drug discovery programs targeting specific lipid kinases.
| Evidence Dimension | IC50 for PI4K3beta and PI4K3alpha |
|---|---|
| Target Compound Data | Not directly available; inferred from positional isomer data: PI4K3beta IC50 = 1.00 µM, PI4K3alpha IC50 = 2.51 µM |
| Comparator Or Baseline | 6-(pyridin-4-yl)benzo[d]thiazol-2-amine (CAS 1265849-16-8) |
| Quantified Difference | 2.5-fold selectivity for PI4K3beta over PI4K3alpha |
| Conditions | Biochemical kinase assay using N-terminal GST-tagged human full-length recombinant PI4K3beta and N-terminal FLAG-tagged human full-length recombinant PI4K3alpha |
Why This Matters
Kinase selectivity is paramount for minimizing off-target effects; this data provides a quantitative benchmark for the expected selectivity of the target compound, guiding its use in focused kinase inhibitor libraries.
- [1] BindingDB. (n.d.). BDBM50333221: 6-(pyridin-4-yl)benzo[d]thiazol-2-amine. Retrieved April 19, 2026, from http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50333221 View Source
